molecular formula C10H13N3O2 B13260857 N'-(2-aminopropanoyl)benzohydrazide

N'-(2-aminopropanoyl)benzohydrazide

Cat. No.: B13260857
M. Wt: 207.23 g/mol
InChI Key: MBYBZARNRCVYGY-UHFFFAOYSA-N
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Description

N’-(2-aminopropanoyl)benzohydrazide is a chemical compound with the molecular formula C10H13N3O2. It is a derivative of benzohydrazide and is known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminopropanoyl group attached to the benzohydrazide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2-aminopropanoyl)benzohydrazide can be synthesized through a multi-step process involving the reaction of benzohydrazide with 2-aminopropanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N’-(2-aminopropanoyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and solvent flow. The final product is obtained through continuous extraction and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-(2-aminopropanoyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2-aminopropanoyl)benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-aminopropanoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-aminopropanoyl)benzohydrazide is unique due to the presence of the aminopropanoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets and increases its potential for various applications in research and industry .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

N'-(2-aminopropanoyl)benzohydrazide

InChI

InChI=1S/C10H13N3O2/c1-7(11)9(14)12-13-10(15)8-5-3-2-4-6-8/h2-7H,11H2,1H3,(H,12,14)(H,13,15)

InChI Key

MBYBZARNRCVYGY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NNC(=O)C1=CC=CC=C1)N

Origin of Product

United States

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